molecular formula C12H10O3S B189025 2-Methoxyphenyl 2-thiophenecarboxylate CAS No. 36050-27-8

2-Methoxyphenyl 2-thiophenecarboxylate

Cat. No. B189025
CAS RN: 36050-27-8
M. Wt: 234.27 g/mol
InChI Key: LCVPOIWPINSTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTC is a white crystalline powder with a molecular weight of 252.32 g/mol. It is synthesized through a multi-step process involving the reaction of 2-methoxyphenol and thiophene-2-carboxylic acid.

Mechanism Of Action

The mechanism of action of 2-Methoxyphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to exert its effects through modulation of various signaling pathways. In particular, 2-Methoxyphenyl 2-thiophenecarboxylate has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

2-Methoxyphenyl 2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic properties. 2-Methoxyphenyl 2-thiophenecarboxylate has also been shown to have antioxidant and neuroprotective effects, as well as potential applications in the treatment of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of 2-Methoxyphenyl 2-thiophenecarboxylate is its relatively simple synthesis method, which allows for easy access to the compound for research purposes. However, the low solubility of 2-Methoxyphenyl 2-thiophenecarboxylate in water can limit its application in certain experiments. Additionally, further research is needed to fully understand the toxicity and potential side effects of 2-Methoxyphenyl 2-thiophenecarboxylate.

Future Directions

There are several future directions for research on 2-Methoxyphenyl 2-thiophenecarboxylate. One area of interest is the development of more efficient synthesis methods for 2-Methoxyphenyl 2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanisms of action of 2-Methoxyphenyl 2-thiophenecarboxylate and its potential applications in various fields, including material science, pharmaceuticals, and agriculture. Finally, more research is needed to explore the toxicity and potential side effects of 2-Methoxyphenyl 2-thiophenecarboxylate in order to assess its safety for human use.

Synthesis Methods

The synthesis of 2-Methoxyphenyl 2-thiophenecarboxylate involves several steps, including the esterification of 2-methoxyphenol with thiophene-2-carboxylic acid in the presence of a catalyst, followed by purification through recrystallization. The yield and purity of 2-Methoxyphenyl 2-thiophenecarboxylate can be improved through optimization of reaction conditions, such as temperature, reaction time, and solvent choice.

Scientific Research Applications

2-Methoxyphenyl 2-thiophenecarboxylate has been studied for its potential applications in various fields, including material science, pharmaceuticals, and agriculture. In material science, 2-Methoxyphenyl 2-thiophenecarboxylate has been used as a precursor for the synthesis of novel organic semiconductors. In pharmaceuticals, 2-Methoxyphenyl 2-thiophenecarboxylate has been investigated for its potential as an anti-inflammatory and anticancer agent. In agriculture, 2-Methoxyphenyl 2-thiophenecarboxylate has been explored for its potential as a plant growth regulator.

properties

CAS RN

36050-27-8

Product Name

2-Methoxyphenyl 2-thiophenecarboxylate

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

(2-methoxyphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C12H10O3S/c1-14-9-5-2-3-6-10(9)15-12(13)11-7-4-8-16-11/h2-8H,1H3

InChI Key

LCVPOIWPINSTGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CS2

Other CAS RN

36050-27-8

Origin of Product

United States

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